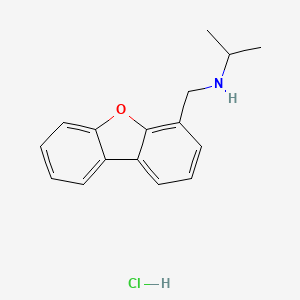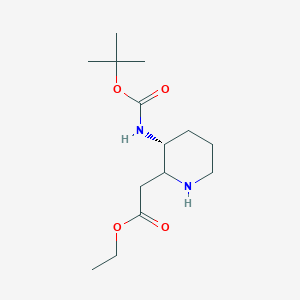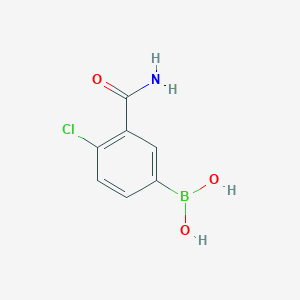![molecular formula C8H5ClN2O B1418778 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde CAS No. 1159982-12-3](/img/structure/B1418778.png)
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Übersicht
Beschreibung
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde (3CPPC) is a synthetic organic compound with a wide range of applications in medicinal chemistry and materials science. Its unique structure and properties make it an attractive target for research, and it has been studied extensively since its discovery in the early 1990s. 3CPPC is an important intermediate in the synthesis of a variety of biologically active compounds and has been used in the development of a number of novel drugs. In addition, it has been used to create novel materials for use in medical implants, and it has been studied for its potential applications in nanotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Heterocycles : 1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde, a compound related to 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde, has been used in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, a type of tricyclic heterocycle. These derivatives were obtained through the oxidation of tosylhydrazones with lead tetraacetate, indicating the compound’s utility in creating complex molecular structures (El-Nabi, 2004).
Precursor in Sonogashira-Type Reactions : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, similar in structure to this compound, have been used as precursors in Sonogashira-type cross-coupling reactions. This process involves the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then treated to form 1-phenylpyrazolo[4,3-c]pyridines, a type of heterocyclic compound (Vilkauskaitė, Šačkus, & Holzer, 2011).
Role in Vilsmeier-Haack Reaction : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized using this compound in a Vilsmeier–Haack reaction. This process demonstrates the compound's role in the formation of heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
Synthesis of Chalcones and Antimicrobial Activities : In a study exploring green chemistry, various substituted chalcones were synthesized using pyridine-2-carbaldehyde and its analogs, including 4-chloro pyridine-2-carbaldehydes. This process involved mesoporous MCM-41 materials and demonstrated the compound's applicability in creating substances with antimicrobial activities (Prathipati & Sanasi, 2022).
Formation of Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives : In a study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, derivatives of N-(5-formylpyrimidin-4-yl)glycinate, pyrrolo[2,3-d]pyrimidine, and pyrido[2,3-d]pyrimidine were obtained. This study highlights the compound's potential in the synthesis of biologically active compounds (Zinchenko et al., 2018).
Wirkmechanismus
Target of Action
Related compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been studied for their immunomodulatory effects, specifically targeting janus kinase 3 (jak3) .
Mode of Action
It’s worth noting that the covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to modulate a number of inflammatory and immune mediators , suggesting that this compound may also influence similar pathways.
Pharmacokinetics
The compound is known to be a solid at room temperature , which could impact its bioavailability and pharmacokinetic profile.
Result of Action
Related compounds have been shown to have immunomodulatory effects , suggesting that this compound may also influence immune response.
Action Environment
It is recommended to store the compound at room temperature in a cool and dark place, under inert gas , suggesting that exposure to light, heat, and oxygen may affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. For example, it can interact with kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these enzymes can lead to changes in phosphorylation states of target proteins, ultimately affecting cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cell cycle arrest in cancer cells by modulating the expression of key regulatory genes. Additionally, this compound has been shown to affect mitochondrial function, leading to changes in cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can result in the formation of covalent bonds, leading to irreversible inhibition of enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. Studies have identified threshold doses at which the beneficial effects of this compound are maximized while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolism of other drugs and endogenous compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical effects .
Eigenschaften
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACESLXZSSPOILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672263 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159982-12-3 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)




![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)